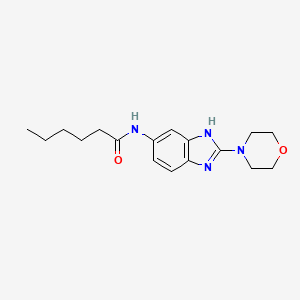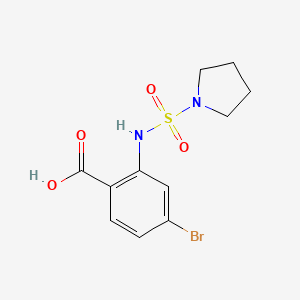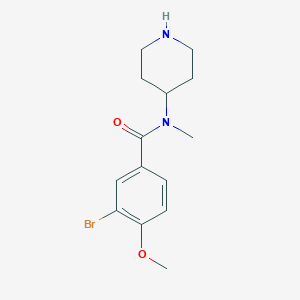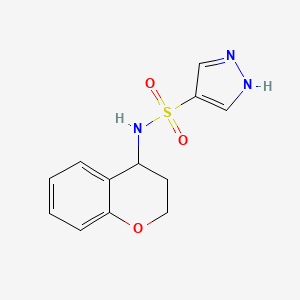
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, also known as CPIAA, is a novel compound that has recently gained attention in the scientific community due to its potential biological activities. CPIAA is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been synthesized through a specific method.
Wirkmechanismus
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid also inhibits the production of NO, which is involved in the regulation of blood flow and the immune response.
Biochemical and Physiological Effects:
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have a protective effect on the liver and kidneys. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to reduce the levels of inflammatory markers, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has several advantages for lab experiments, including its high purity and yield, as well as its specific mechanism of action. However, there are also some limitations to using 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid. One potential area of research is the development of new derivatives of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid that may have improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in humans. Additionally, more studies are needed to fully understand the mechanism of action of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid and its potential therapeutic applications.
In conclusion, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid is a novel compound that has potential anti-inflammatory, analgesic, and antipyretic effects. Its specific mechanism of action and high yield and purity make it a promising candidate for further research. However, more studies are needed to fully understand its safety and efficacy in humans, as well as its potential therapeutic applications.
Synthesemethoden
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been synthesized through a specific method that involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with aniline in the presence of acetic anhydride and sulfuric acid. The reaction results in the formation of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, which can be purified through recrystallization. This method has been optimized to produce 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(10-12-6-4-5-7-12)16(11-15(18)19)13-8-2-1-3-9-13/h1-4,6,8-9,12H,5,7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGLIVQQIUBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)



![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)